molecular formula C14H12N2O3 B5885066 2-methyl-3-nitro-N-phenylbenzamide

2-methyl-3-nitro-N-phenylbenzamide

Cat. No. B5885066
M. Wt: 256.26 g/mol
InChI Key: SBXYFMDZLFADHT-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-phenylbenzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various bioactive compounds.

Scientific Research Applications

1. Photosensitive Protecting Groups Recent work has highlighted the potential of groups like 2-nitrobenzyl and 3-nitrophenyl, which bear structural similarities to 2-methyl-3-nitro-N-phenylbenzamide, in the field of synthetic chemistry. These photosensitive protecting groups are in developmental stages but show great promise for future applications (Amit, Zehavi, & Patchornik, 1974).

2. Stability and Degradation Studies The stability and degradation pathways of structurally related compounds, such as nitisinone, have been extensively studied. These studies provide a deeper understanding of the chemical stability and potential environmental impacts of similar compounds, shedding light on the properties and behavior of compounds like 2-methyl-3-nitro-N-phenylbenzamide under various conditions (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

3. Advanced Synthesis Methods Advancements in synthesis methods for related compounds, such as 2-fluoro-4-bromobiphenyl, highlight the continuous improvement and innovation in synthetic pathways. These advancements can potentially be applied to the synthesis of 2-methyl-3-nitro-N-phenylbenzamide, providing more efficient, cost-effective, and safer production methods (Qiu, Gu, Zhang, & Xu, 2009).

4. Environmental Impact and Treatment Techniques The environmental occurrence, behavior, and treatment techniques for compounds with similar structures or functional groups, such as parabens and nitro-aromatics, provide valuable insights. These studies inform about the potential environmental impact of 2-methyl-3-nitro-N-phenylbenzamide and guide the development of effective treatment and remediation strategies (Haman, Dauchy, Rosin, & Munoz, 2015).

5. Analytical Methods for Antioxidant Activity Understanding the analytical methods used in determining antioxidant activity is crucial for substances like 2-methyl-3-nitro-N-phenylbenzamide, especially if antioxidant properties are a focus of research. Reviews on various tests used to determine antioxidant activity provide a foundation for designing and interpreting studies related to antioxidant properties (Munteanu & Apetrei, 2021).

properties

IUPAC Name

2-methyl-3-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10-12(8-5-9-13(10)16(18)19)14(17)15-11-6-3-2-4-7-11/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXYFMDZLFADHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-nitro-N-phenylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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